2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol
Description
This compound features a unique hybrid structure combining an ethoxyethanol backbone with a sulfanyl-linked 3-amino-1-imino-isoindol moiety.
Properties
CAS No. |
143335-25-5 |
|---|---|
Molecular Formula |
C12H15N3O2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-[2-(1-amino-3-iminoisoindol-5-yl)sulfanylethoxy]ethanol |
InChI |
InChI=1S/C12H15N3O2S/c13-11-9-2-1-8(7-10(9)12(14)15-11)18-6-5-17-4-3-16/h1-2,7,16H,3-6H2,(H3,13,14,15) |
InChI Key |
MCJJBVJWSJJLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SCCOCCO)C(=N)N=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoindole core, followed by the introduction of the amino and imino groups. The thioether linkage is then formed through a nucleophilic substitution reaction, and finally, the ethoxyethanol moiety is attached via an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (thioether) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
-
Sulfone formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C for 4–6 hours yields the sulfone derivative. This reaction is critical for enhancing metabolic stability in bioactive analogs .
-
Selectivity : The ethoxy spacer minimizes steric hindrance, allowing regioselective oxidation without affecting the isoindole ring .
Table 1: Oxidation Conditions and Outcomes
| Reagent | Temperature (°C) | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%)/AcOH | 50–60 | 4–6 | Sulfone derivative | 82–88 | |
| m-CPBA | 25 | 12 | Sulfoxide derivative | 75 |
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic substitutions, particularly in esterification and etherification reactions:
-
Ester formation : Reaction with acetyl chloride in dichloromethane (DCM) under basic conditions (pyridine) produces the corresponding acetate ester .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with K₂CO₃ yields ether derivatives .
Key Observations :
-
The amino group on the isoindole ring remains inert under mild alkylation conditions but may participate in intramolecular cyclization at elevated temperatures .
Metal-Catalyzed Coupling Reactions
The isoindole core enables cross-coupling reactions for structural diversification:
-
Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids (e.g., 3,4-dichlorophenyl boronic acid) modifies the aromatic system, enhancing pharmacological potential .
-
Conditions : Bis(triphenylphosphine)nickel(II) dichloride catalyst in DMF at 50°C achieves >90% conversion .
Table 2: Catalytic Coupling Efficiency
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3,4-Dichlorophenyl boronic acid | Ni(PPh₃)₂Cl₂ | DMF | 50 | 96 | |
| 4-Fluorobenzaldehyde | Ru(bpy)₃²⁺/Sc(OTf)₃ | MeCN | 25 | 78 |
Acid/Base-Mediated Rearrangements
The amino-imino group facilitates pH-dependent tautomerization and ring-opening reactions:
-
Tautomerization : In acidic media (pH < 3), the imino group protonates, shifting equilibrium toward the 1H-isoindol-1-amine form .
-
Ring-opening : Strong acids (e.g., HCl) cleave the isoindole ring, generating a diamino-thiophenol intermediate .
Stability and Degradation
-
Thermal stability : Decomposition initiates at 180°C via cleavage of the sulfanyl ether bond .
-
Photodegradation : Exposure to UV light (254 nm) induces radical-mediated breakdown, forming ethanesulfonic acid derivatives .
Salt and Solvate Formation
The hydroxyl and amino groups enable salt formation with acids (e.g., HCl, acetic acid) and solvate crystallization (e.g., methanol, ethanol) . Crystalline forms exhibit enhanced stability compared to the free base .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a potential candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of the target compound with structurally related molecules from the evidence:
Key Distinctions
Core Heterocycles: The target compound’s isoindol ring differs from the indole in and the benzyloxybenzyl group in . Isoindol’s planar structure and electron-rich imino group may enhance interactions with biological targets compared to indole’s π-stacking or benzyl’s hydrophobic effects . ’s thiophene/naphthalene derivatives lack the fused bicyclic system of isoindol, reducing aromatic conjugation .
Functional Groups: The sulfanyl (S-) linker in the target compound contrasts with azide () or triazole () groups. Sulfanyl offers nucleophilic reactivity and redox sensitivity, whereas azides enable click chemistry .
Synthesis and Yield: The target compound’s synthesis likely requires coupling isoindol precursors with ethoxyethanol-thiols, analogous to ’s reductive amination (39.1% yield) or ’s click chemistry (30% yield). Optimization may be needed to address steric hindrance from the isoindol ring .
Biological Relevance :
- While ’s indole-triazole exhibits antioxidant activity, the target compound’s isoindol-sulfanyl structure may target enzymes or receptors sensitive to sulfur-based inhibitors (e.g., kinases or oxidoreductases) .
Biological Activity
2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol, also known by its CAS number 143335-25-5, is a complex organic compound featuring an isoindole structure with potential biological significance. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O2S |
| Molecular Weight | 265.33 g/mol |
| IUPAC Name | 2-[2-(1-amino-3-iminoisoindol-5-yl)sulfanylethoxy]ethanol |
| InChI Key | MCJJBVJWSJJLKH-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the amino and imino groups suggests potential for modulating enzyme activity or receptor signaling pathways. Detailed biochemical studies are required to elucidate specific molecular interactions and pathways involved in its mechanism of action.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Some isoindole derivatives have been reported to possess cytotoxic properties against cancer cell lines. For instance, studies on related compounds suggest they may induce apoptosis in tumor cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
- Neurological Effects : Isoindole compounds have been explored for their potential to modulate neurotransmitter systems, particularly in relation to dopamine receptors. This suggests possible applications in treating neurological disorders .
- Antimicrobial Properties : Certain derivatives have shown antimicrobial activity, indicating that similar compounds could be investigated for their efficacy against bacterial or fungal infections .
Case Studies
A review of literature reveals several case studies focusing on isoindole derivatives:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines. Results indicated that compounds with thioether linkages exhibited significant cytotoxicity, potentially due to enhanced cellular uptake and interaction with critical cellular targets .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of isoindole derivatives in models of neurodegenerative diseases. The study found that these compounds could reduce oxidative stress markers and improve neuronal survival in vitro .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethoxyethanol derivatives are often prepared by reacting diethylene glycol with sodium hydride (NaH) under inert conditions, followed by alkylation with propargyl bromide or similar reagents . Intermediate steps may involve protecting groups (e.g., acetylated sugars or azide-functionalized intermediates) to stabilize reactive moieties like the isoindol-amine group . Flash column chromatography is typically used for purification, with yields optimized by controlling reaction temperatures (0–25°C) and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ethoxyethanol chain and isoindol connectivity, with characteristic peaks for sulfanyl (δ 2.8–3.2 ppm) and imino groups (δ 8.0–8.5 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Mass spectrometry (GC-MS or LC-MS) confirms molecular weight, while elemental analysis validates purity (>95%) .
Advanced Research Questions
Q. How can competing side reactions during isoindol-ethoxyethanol coupling be mitigated?
- Methodological Answer : Side reactions (e.g., oxidation of sulfanyl groups or undesired cyclization) are minimized by using inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during coupling steps . Protecting the isoindol amine with tert-butoxycarbonyl (Boc) groups prevents unintended nucleophilic attacks. Kinetic monitoring via thin-layer chromatography (TLC) or in-situ IR helps identify byproducts early .
Q. What computational approaches predict the compound’s physicochemical properties, and what are their limitations?
- Methodological Answer : Quantitative structure-property relationship (QSPR) models and density functional theory (DFT) calculations predict solubility, logP, and hydrogen-bonding capacity . For example, topological polar surface area (TPSA) calculations (~62–90 Ų) correlate with permeability. Limitations include assumptions in solvation models and deviations from experimental data for flexible ethoxy chains .
Q. How do structural modifications (e.g., varying ethoxy chain length) impact biological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with shorter/longer ethoxy chains (e.g., replacing ethoxy with propoxy) and testing in vitro binding assays. For instance, increased chain length may enhance solubility but reduce target affinity due to steric hindrance . Data contradictions (e.g., conflicting IC₅₀ values) require validation via orthogonal assays (SPR, ITC) .
Experimental Design & Data Analysis
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer : Scaling up requires optimizing solvent systems (e.g., THF/water mixtures for solubility) and switching from batch to flow chemistry for exothermic steps. Catalyst screening (e.g., Pd/C for hydrogenation) and recycling reduce costs. Yields >70% are achievable with strict control of reaction time and stoichiometry .
Q. How should researchers resolve discrepancies in NMR data for this compound?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) are resolved using 2D techniques (HSQC, HMBC) to assign quaternary carbons and NOESY for spatial proximity analysis . Deuterated solvents (DMSO-d₆ or CDCl₃) and higher-field instruments (≥500 MHz) improve resolution .
Safety & Handling
Q. What are the critical safety precautions for handling this compound in lab settings?
- Methodological Answer : The sulfanyl and imino groups may pose reactivity risks. Use PPE (gloves, goggles) and work in fume hoods. Avoid exposure to oxidizers (e.g., peroxides) and store under nitrogen at –20°C . Spills are neutralized with activated carbon and disposed via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
